Tris(3,5-dimethylphenyl)phosphine

Catalog No.
S705188
CAS No.
69227-47-0
M.F
C24H27P
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(3,5-dimethylphenyl)phosphine

CAS Number

69227-47-0

Product Name

Tris(3,5-dimethylphenyl)phosphine

IUPAC Name

tris(3,5-dimethylphenyl)phosphane

Molecular Formula

C24H27P

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3

InChI Key

XRALRSQLQXKXKP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C

Catalysis

Tris(3,5-dimethylphenyl)phosphine acts as a ligand, forming complexes with transition metals that serve as catalysts in various organic reactions. These reactions involve the formation or breaking of carbon-carbon bonds. Some specific examples include:

  • Asymmetric hydrogenation: Mes*3P forms complexes with copper that catalyze the asymmetric hydrogenation of heteroaromatic ketones and enones. This process allows for the selective conversion of these ketones and enones into their corresponding chiral alcohols with high enantioselectivity (favoring one specific stereoisomer over the other).
  • Rhodium-catalyzed hydrogenation reactions: Mes*3P ligands are also employed in highly selective rhodium-catalyzed hydrogenation reactions. These reactions involve the conversion of unsaturated organic compounds (containing double or triple bonds) into their corresponding saturated counterparts (containing only single bonds) with high efficiency.

Tris(3,5-dimethylphenyl)phosphine is a tertiary phosphine compound with the molecular formula C24_{24}H27_{27}P. It features three 3,5-dimethylphenyl groups attached to a central phosphorus atom. This compound is notable for its role as a ligand in various coordination chemistry applications, particularly in catalysis. Its unique steric and electronic properties make it an effective participant in several

  • Oxidation: It can be oxidized to form phosphine oxides.
  • Substitution: This compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
  • Coupling Reactions: It is frequently used in cross-coupling reactions such as:
    • Buchwald-Hartwig coupling
    • Heck reaction
    • Hiyama coupling
    • Negishi coupling
    • Sonogashira coupling
    • Stille coupling
    • Suzuki-Miyaura coupling

Common reagents and conditions for these reactions include various oxidizing agents (e.g., hydrogen peroxide), halides, nucleophiles, and palladium or copper catalysts under controlled conditions .

Tris(3,5-dimethylphenyl)phosphine can be synthesized through several methods:

  • Direct Reaction: The compound can be synthesized by reacting phosphorus trichloride with 3,5-dimethylphenyl lithium.
  • Reduction of Phosphine Oxides: It may also be obtained by reducing the corresponding phosphine oxides.
  • Organometallic Approaches: Various organometallic techniques can be employed to construct this phosphine from simpler precursors.

The synthesis often involves careful control of reaction conditions to ensure high yields and purity .

Tris(3,5-dimethylphenyl)phosphine has several applications:

  • Catalysis: It serves as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various organic transformations.
  • Coordination Chemistry: The compound is used to form stable complexes with transition metals, which are crucial for many synthetic pathways.
  • Material Science: Its properties make it useful in developing new materials with specific electronic or optical characteristics.

Several compounds are structurally similar to tris(3,5-dimethylphenyl)phosphine. Here are some notable examples:

  • Tris(4-methoxyphenyl)phosphine
  • Tris(2,4,6-trimethylphenyl)phosphine
  • Tris(4-fluorophenyl)phosphine
  • Tris(4-chlorophenyl)phosphine

Comparison

Tris(3,5-dimethylphenyl)phosphine stands out due to its specific steric and electronic properties that enhance its effectiveness in catalytic reactions compared to its analogs. Its solubility in organic solvents and stability under reaction conditions are superior to many similar compounds. This uniqueness allows it to be particularly useful in applications requiring high selectivity and efficiency .

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69227-47-0
69198-43-2

Wikipedia

Tris(3,5-dimethylphenyl)phosphine

General Manufacturing Information

Phosphine, tris(3,5-dimethylphenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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